molecular formula C14H12N2O B378135 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 31562-99-9

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Katalognummer: B378135
CAS-Nummer: 31562-99-9
Molekulargewicht: 224.26g/mol
InChI-Schlüssel: OADMBJNEWPMECL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine moiety, with a 4-methoxyphenyl substituent at the 2-position. This scaffold is notable for its pharmacological relevance, including applications in antiviral, anticancer, and neuroactive agents . The methoxy group at the para position of the phenyl ring enhances electron density, influencing both reactivity and biological interactions .

Vorbereitungsmethoden

Conventional Condensation Approaches

The foundational method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with α-haloketones or acetophenones. For 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, early routes utilized 2-aminopyridine and 4-methoxyacetophenone under thermal conditions. However, these methods suffered from drawbacks such as prolonged reaction times (12–24 hours), moderate yields (40–60%), and the need for toxic α-haloketones . The lachrymatory nature of α-bromoacetophenones further complicated large-scale synthesis .

One-Pot Synthesis Using Iodine and Ionic Liquids

A significant advancement was achieved through a one-pot strategy employing iodine and ionic liquids under ultrasound irradiation . This method eliminates the isolation of intermediates and enhances efficiency:

Procedure :

  • Reactants : 2-Aminopyridine (1.17 mmol), 4-methoxyacetophenone (0.51 mmol), iodine (0.61 mmol), and 20 mol% 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄).

  • Conditions : Ultrasonic irradiation (30–35°C, 2.5 hours) followed by treatment with K₂CO₃ (4.0 equiv) at 40–45°C for 20 minutes.

  • Yield : 73% after purification by column chromatography .

Optimization Insights :

  • Base selection critically influences yield. K₂CO₃ outperformed NaOH, achieving 82% yield for analogous derivatives due to milder deprotonation and reduced side reactions .

  • Ultrasound irradiation reduces reaction time by enhancing mass transfer and accelerating cyclization .

Characterization Data :

  • Melting Point : 134°C .

  • ¹H NMR (CDCl₃) : δ 7.71 (d, J = 8.8 Hz, 2H, Ar-H), 7.64 (d, J = 6.8 Hz, 1H, pyridine-H), 7.24 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (t, J = 7.2 Hz, 1H), 6.78 (t, J = 6.8 Hz, 1H), 6.68 (d, J = 8.8 Hz, 1H), 3.84 (s, 3H, OCH₃) .

Comparative Analysis of Methods

Parameter One-Pot (Iodine/[BMIM]BF₄) Ultrasound/PEG-400
Reaction Time 2.5 hours30–60 minutes
Yield 73%~70–80% (estimated)
Solvent Ionic liquidPEG-400
Base K₂CO₃NaHCO₃
Temperature 35–45°CAmbient
Environmental Impact ModerateLow

The iodine-mediated method offers reproducibility and higher yields for methoxy-substituted derivatives, whereas the PEG-400 route excels in sustainability and scalability .

Mechanistic Considerations

Both methods proceed via initial formation of an α-iodoketone intermediate, followed by nucleophilic attack of 2-aminopyridine and cyclization (Figure 1) . Ultrasound accelerates the reaction by cavitation, which enhances reagent mixing and reduces activation energy .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds containing the imidazo[1,2-a]pyridine moiety have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been evaluated for their activity against lung carcinoma and colorectal carcinoma, demonstrating IC50 values in the sub-micromolar range .
  • Antimicrobial Activity : Research indicates that 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine derivatives possess antibacterial properties. A focused library of compounds was screened for antibacterial activity, revealing promising results against both Gram-positive and Gram-negative bacteria .
  • Cholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant in the context of Alzheimer's disease treatment, where cholinesterase inhibitors are used to enhance cognitive function .
  • Antitubercular Activity : Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds are being explored as potential candidates in the ongoing battle against resistant strains of Mycobacterium tuberculosis .

Case Study 1: Anticancer Activity

A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives exhibited potent activity with IC50 values below 1 µM against colorectal cancer cells. This suggests that modifications to the imidazo structure can significantly enhance anticancer properties .

Case Study 2: Cholinesterase Inhibition

In a comparative study involving several imidazo[1,2-a]pyridine derivatives, one compound demonstrated superior AChE inhibition with an IC50 value of 79 µM. Molecular docking studies further elucidated the binding interactions at the active sites of AChE and butyrylcholinesterase (BChE), highlighting the significance of structural modifications in enhancing inhibitory activity .

Case Study 3: Antituberculosis Activity

Recent developments in anti-TB research have identified imidazo[1,2-a]pyridine analogues as potent agents against drug-resistant strains. These compounds were subjected to structure-activity relationship studies that revealed critical insights into their mechanisms of action and potential pathways for further development as therapeutic agents against tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations at the 2- and 3-Positions

  • 2-(4-Methoxyphenyl) Derivatives : Synthesized via multicomponent reactions (MCRs) using boronic acids or glyoxylic acid. Catalyst-free methods yield low efficiency (10% for 3a in DMF at 100°C) , while copper-catalyzed three-component coupling improves yields .
  • 3-Aryl Derivatives : Compounds like 3-(4-fluorophenyl)-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine (29) are synthesized via Pd/C-mediated coupling, achieving 50% yield .
  • 2-Phenyl Derivatives : 2-Phenylimidazo[1,2-a]pyridine (23) is synthesized with 53% yield using 7-phenylimidazo[1,2-a]pyridine as a precursor .

Substituent Effects on Molecular Weight and Yield

Compound Substituents (Position) Molecular Weight (g/mol) Yield (%) Reference
Target Compound 4-MeO-Ph (2) ~315 (ESIMS m/z 315+) 10–52%
3-(4-Fluorophenyl)-7-Ph (25) 4-F-Ph (3), Ph (7) 314 (m/z 314+) 48%
2-(4-Bromophenyl) (KOXGEM) 4-Br-Ph (2) ~327 N/A
2-(p-Tolyl) (28) p-Tolyl (3), 4-MeO-Ph (7) 315 (m/z 315+) 52%

Key Insight : Electron-donating groups (e.g., -OMe) at the phenyl ring improve solubility but may reduce reaction efficiency compared to halogenated analogs .

Anticholinesterase (AChE) Inhibition

  • Biphenyl Derivatives : Compounds with biphenyl side chains (e.g., 2f) show moderate AChE inhibition (IC₅₀ = 208 µM), while 2-(adamantan-1-yl) analogs exhibit weak activity (IC₅₀ > 270 µM) .
  • Methoxy Substituents : The target compound’s 4-MeO group lacks direct AChE inhibition data but is inferred to be less effective than bulky substituents (e.g., biphenyl or adamantane) due to steric and electronic mismatches .

Antileishmanial Activity

  • 2,3-Diaryl Derivatives : 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca) demonstrates potent antileishmanial activity, highlighting the synergy between methoxy and aryl groups .

Fluorescent Properties

  • Fluorescence Modulation : Methoxy groups at the 4'-position of 2-phenylimidazo[1,2-a]pyridine shift fluorescence to the visible range in polar solvents (λem ≈ 450 nm) .
  • Quenching Effects: Nitro or reduced pyridine rings abolish fluorescence, whereas methyl or amino groups enhance intensity .

Pharmacological and Industrial Relevance

  • Drug Precursors : The scaffold is integral to zolpidem (insomnia) and alpidem (anxiolytic), with methoxy-substituted analogs explored for dopamine D3 receptor imaging .
  • Anticancer Potential: Derivatives like 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) are investigated for tumor-targeting applications .

Biologische Aktivität

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a fused imidazole and pyridine ring system, with a methoxy-substituted phenyl group at the 2-position of the imidazole. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
  • Kinase Inhibition : Studies have identified its role as a selective inhibitor of specific protein kinases, which are critical in various signaling pathways associated with cancer and other diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound selectively inhibits kinases such as DYRK1A and CLK1, which are implicated in neurodegenerative diseases and cancer. Inhibition of these kinases can disrupt pathological signaling pathways leading to cell death in cancer cells .
  • Induction of Apoptosis : Mechanistic studies suggest that this compound triggers mitochondrial pathways leading to apoptosis. This is particularly relevant in cancer treatment where inducing cell death is a primary goal.
  • Antimicrobial Action : The compound's antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways within the bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound.

Substituent PositionSubstituent TypeEffect on Activity
4-positionMethoxyEnhances anticancer activity
6-positionHalogens (Cl, F)Modulates kinase inhibition
5-positionHydroxylNecessary for optimal binding

Research indicates that modifications at specific positions can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have reported on the biological effects of this compound:

  • Anticancer Study : A recent study evaluated the compound against breast cancer cell lines and found that it inhibited proliferation by inducing apoptosis through mitochondrial pathways. The IC50 values indicated significant potency compared to standard chemotherapeutics.
  • Kinase Profiling : In vitro assays demonstrated that this compound selectively inhibited DYRK1A and CLK1 with IC50 values in the micromolar range. This selectivity suggests potential for targeted therapies in diseases where these kinases are overactive .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties against multi-drug resistant strains of Staphylococcus aureus, yielding promising results with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation of 2-aminopyridine with α-halo ketones or through multicomponent reactions (MCRs). For example, a catalyst-free MCR using this compound, glyoxylic acid, and boronic acids in DMF at 100°C was explored, though initial yields were low (~10%) due to competing adduct formation . Alternative routes include microwave-assisted synthesis to improve reaction efficiency and reduce byproducts .

Q. What characterization techniques are critical for validating this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H NMR of a derivative showed distinct peaks for methoxy groups (δ 3.83 ppm) and aromatic protons (δ 7.10–8.36 ppm) . X-ray crystallography is used to analyze crystal packing, revealing dihedral angles (e.g., 33.92° between methoxyphenyl and imidazopyridine rings) and hydrogen-bonding networks .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

This scaffold exhibits broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specific derivatives, such as COX-2 inhibitors with morpholine substituents at C-3, show high potency (IC₅₀ = 0.07 µM) . The 4-methoxyphenyl group enhances metabolic stability and target affinity in drug candidates .

Advanced Research Questions

Q. How can catalyst-free multicomponent reactions (MCRs) be optimized for synthesizing imidazo[1,2-a]pyridine derivatives?

Initial MCR conditions (DMF, 100°C, 12 h) yielded only 10% product due to competing adducts. Optimization strategies include:

  • Solvent screening (e.g., switching to polar aprotic solvents like DMAc).
  • Temperature modulation to favor decarboxylation.
  • Substituent effects: Electron-donating groups (e.g., methoxy) on boronic acids improve reactivity .

Q. How do substituents at the C-3 position influence biological activity in COX-2 inhibitors?

Substituents at C-3 significantly impact potency and selectivity. For example:

  • A morpholine group at C-3 increased COX-2 inhibition (IC₅₀ = 0.07 µM) due to hydrogen bonding with active-site residues.
  • Bulky groups (e.g., trifluoromethylphenyl) reduce activity by steric hindrance . Computational docking studies can predict binding interactions to guide substituent selection .

Q. What strategies address low yields and byproduct formation in arylomethylation reactions?

Key approaches include:

  • Reaction monitoring : Identifying intermediates (e.g., non-decarboxylated forms) via LC-MS to adjust reaction time.
  • Additive screening : Using scavengers to trap reactive byproducts.
  • Temperature gradients : Stepwise heating to isolate intermediates .

Q. How do computational methods aid in designing imidazo[1,2-a]pyridine-based drug candidates?

Ligand efficiency metrics and molecular docking (e.g., with IGF-1 receptor tyrosine kinase) prioritize compounds with optimal binding. For example, 2-(4-methoxyphenyl) derivatives showed favorable LogP (3.86) and polar surface area (65.7 Ų), aligning with Lipinski’s Rule of Five .

Q. What role do non-covalent interactions play in the crystal packing of imidazo[1,2-a]pyridine derivatives?

X-ray studies reveal that π-π stacking and hydrogen bonds (e.g., C–H⋯N/O) stabilize crystal structures. For example, C4–H4⋯N3 and C15–H15A⋯O3 interactions form layers parallel to the (101) plane, influencing solubility and stability .

Q. What recent advances enable radical-based functionalization of imidazo[1,2-a]pyridines?

Transition-metal catalysis (e.g., Cu/Fe) and photocatalysis enable C–H functionalization at C-3 or C-5 positions. Metal-free strategies using peroxides or iodine(III) reagents achieve regioselective sulfenylation or alkylation, expanding chemical diversity .

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADMBJNEWPMECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

A mixture of 25.2 g. of sodium bicarbonate, 12.3 g. of 2-aminopyridine and 30 g. of α-bromo-p-methoxyacetophenone in 100 ml. of water and 550 ml. of absolute ethanol is heated at reflux temperatures for 1.5 hrs. The reaction mixture is concentrated under reduced pressure to a yellow solid, which is partitioned between chloroform and water. The organic layer is separated, dried over sodium sulfate. Removal of the chloroform in vacuo leaves the crude intermediate as a yellow solid. Recrystallization from ethanolwater give 15.2 g. of the desired material, m.p. 131-134° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.